molecular formula C10H16O2 B1670093 Geranic acid CAS No. 459-80-3

Geranic acid

Cat. No.: B1670093
CAS No.: 459-80-3
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-CLFYSBASSA-N
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Mechanism of Action

Target of Action

Geranic acid, or 3,7-dimethyl-2,6-octadienoic acid, is primarily targeted towards bacterial membranes . It is a key component of Choline And this compound (CAGE), a novel biocompatible antiseptic material . The primary targets of this compound are the biofilms of clinically isolated ESKAPE pathogens, including multidrug-resistant isolates .

Mode of Action

The geranate ion and this compound components of CAGE are predicted to act in concert to integrate into bacterial membranes . This integration results in membrane thinning and perturbation of membrane homeostasis . This disruption of the bacterial membrane structure is the primary mode of action of this compound .

Biochemical Pathways

This compound is involved in the oxidation of geraniol, a monoterpene alcohol . In yeast culture, geraniol or nerol is converted to this compound and citronellic acid . This conversion suggests that citronellic acid might be produced through the conversion of citral to citronellal followed by the oxidation of citronellal .

Pharmacokinetics

It has been shown that this compound can penetrate the skin, aiding in the transdermal delivery of co-administered antibiotics . This suggests that this compound may have good bioavailability when administered topically .

Result of Action

The primary result of this compound’s action is the eradication of bacterial biofilms . CAGE has been observed to eradicate in vitro biofilms at concentrations as low as 3.56 mM (0.156% v:v) in as little as 2 hours . Furthermore, a 0.1% v:v solution of CAGE reduced biofilm viability by over three orders of magnitude (a 3log10 reduction) in 15 minutes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds, such as choline in CAGE, can enhance the antibacterial properties of this compound . .

Safety and Hazards

Geranic acid may be harmful if swallowed, harmful in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Geranic acid has shown promising biomedical properties, especially in the form of choline geranate (CAGE), which has been used for the treatment of rosacea . It has also been used as a transdermal, subcutaneous, and oral delivery carrier and as an antimicrobial agent to treat infectious diseases and wounds . Further improvements by metabolic and process engineering are expected to increase the product concentration and expand its applications .

Biochemical Analysis

Biochemical Properties

Geranic acid interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for geraniol synthase, an enzyme that converts geranyl diphosphate (GPP) into geraniol . In yeast, geraniol can be converted to this compound, citronellic acid, and citronellol .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, this compound has been developed as a novel biocompatible antiseptic material capable of penetrating skin and aiding the transdermal delivery of co-administered antibiotics . It has also been found to have inhibitory activity on melanin production in Melan-a cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial membranes. The geranate ion and this compound components of CAGE (Choline And this compound) are predicted to act in concert to integrate into bacterial membranes, affect membrane thinning and perturb membrane homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For example, in yeast culture, geraniol and nerol can be converted to this compound, citronellic acid, and citronellol .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway in cells. This pathway is responsible for the production of several classes of essential metabolites including sterols, dolichols, ubiquinones, prenylated proteins, and isoprenoids such as this compound .

Transport and Distribution

This compound, as part of the CAGE compound, has been shown to penetrate skin, suggesting it may be transported and distributed within cells and tissues

Chemical Reactions Analysis

Geranic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., sodium chlorite), reducing agents (e.g., hydrogen gas), and alcohols for esterification. Major products formed from these reactions include geraniol, this compound esters, and halogenated derivatives.

Comparison with Similar Compounds

Geranic acid is similar to other monoterpenoids such as nerolic acid, geraniol, and geranial. it is unique in its specific double bond configuration and its use as a pheromone by certain organisms . Compared to geraniol and nerol, this compound has a higher oxidation state, making it more reactive in certain chemical reactions . Additionally, its combination with choline to form CAGE provides unique biomedical applications not observed with other similar compounds .

Similar Compounds

  • Nerolic acid
  • Geraniol
  • Geranial

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZQXUYZJNEHD-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C(=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10109997
Record name trans-Geranic acid
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Molecular Weight

168.23 g/mol
Source PubChem
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Physical Description

Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma
Record name Geranic acid
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Record name (E,Z)-Geranic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E,Z)-Geranic acid
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Density

0.953-0.959
Record name (E,Z)-Geranic acid
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CAS No.

4698-08-2, 459-80-3
Record name trans-Geranic acid
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Record name Decaprenoic acid
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Record name Geranic acid, (2E)-
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Record name GERANIC ACID
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Record name 2,6-Octadienoic acid, 3,7-dimethyl-
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Record name 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-
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Record name trans-Geranic acid
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Record name 3,7-dimethylocta-2,6-dienoic acid
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Record name GERANIC ACID, (2E)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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